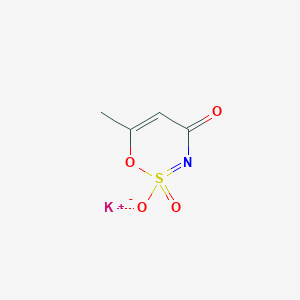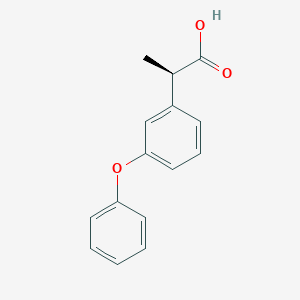
(R)-Fenoprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is the enantiomer of fenoprofen, meaning it is one of two mirror-image forms of the molecule. This compound is particularly effective in treating conditions such as arthritis, where it helps to reduce inflammation and pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fenoprofen typically involves the resolution of racemic fenoprofen. One common method is to use chiral resolution techniques, where the racemic mixture is separated into its individual enantiomers. This can be achieved through various methods such as crystallization with a chiral resolving agent or chromatographic techniques.
Industrial Production Methods
In industrial settings, the production of ®-Fenoprofen often involves the use of large-scale chiral resolution processes. These processes are optimized for efficiency and yield, ensuring that the desired enantiomer is produced in sufficient quantities for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
®-Fenoprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fenoprofen can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
®-Fenoprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: It is used in studies of inflammation and pain mechanisms.
Medicine: It is used in the development of new NSAIDs and in clinical studies of pain management.
Industry: It is used in the production of pharmaceuticals and in the study of drug delivery systems.
Mecanismo De Acción
®-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Fenoprofen reduces the production of prostaglandins, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID that is commonly used to relieve pain and inflammation.
Naproxen: An NSAID that is used to treat pain and inflammation, particularly in conditions such as arthritis.
Ketoprofen: An NSAID that is used to relieve pain and inflammation.
Uniqueness
®-Fenoprofen is unique in its specific enantiomeric form, which can have different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to differences in efficacy and side effects, making ®-Fenoprofen a valuable compound in both research and clinical settings.
Propiedades
Número CAS |
32953-79-0 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2R)-2-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
Clave InChI |
RDJGLLICXDHJDY-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)

![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)
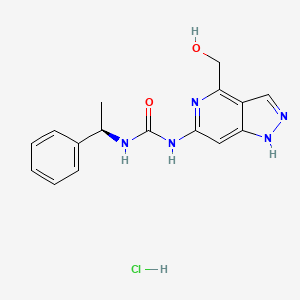
![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
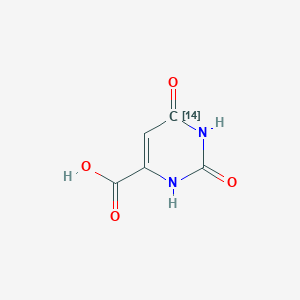
![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)
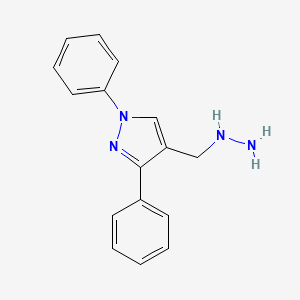
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
